![molecular formula C17H19N5O B6430478 3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile CAS No. 2202050-03-9](/img/structure/B6430478.png)
3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile
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Description
Synthesis Analysis
The synthesis and characterization of this compound are critical to understanding it. It’s worth noting that pyrimidine derivatives, which this compound is a part of, have been employed in the design of privileged structures in medicinal chemistry .Molecular Structure Analysis
The chemical structure of this compound indicates that it is a basic amine with a relatively high molecular weight, which gives it the potential to form hydrogen bonds with other chemical compounds.Chemical Reactions Analysis
The compound has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra . It’s also worth noting that pyrimidine derivatives are known as antimicrobial, antiviral, antitumor, and antifibrotic compounds .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound can be used in Suzuki–Miyaura (SM) cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation
The compound can also be used in catalytic protodeboronation of pinacol boronic esters . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Total Synthesis
The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B . This showcases the compound’s potential in the field of synthetic chemistry.
Leukemia Treatment
The compound has structural similarities with Imatinib , one of the most used therapeutic agents to treat leukemia . This suggests potential applications in the development of new drugs for leukemia treatment.
Antibacterial Activity
Derivatives of the compound may show different biological activities such as antibacterial activity . This could be explored further for the development of new antibacterial agents.
Antitumor Activity
The compound could also have potential antitumor activity . This suggests that it could be used in cancer research and potentially in the development of new cancer treatments.
properties
IUPAC Name |
3-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-13-3-2-6-21-17(13)23-12-14-4-9-22(10-5-14)16-15(11-18)19-7-8-20-16/h2-3,6-8,14H,4-5,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNJQWAHDKIXBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile |
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